molecular formula C24H17N3OS B4009029 N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide

N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B4009029
M. Wt: 395.5 g/mol
InChI Key: ASAFVSRSCFTWRX-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that features a benzothiazole ring fused with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

While the specific mechanism of action for “N-1,3-benzothiazol-2-yl-3-methyl-2-phenyl-4-quinolinecarboxamide” is not mentioned in the retrieved papers, benzothiazole derivatives are known to exhibit a wide spectrum of biological activities . They are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood .

Future Directions

Benzothiazole derivatives, including “N-1,3-benzothiazol-2-yl-3-methyl-2-phenyl-4-quinolinecarboxamide”, hold great promise for the development of new drugs and materials . Their high reactivity and broad spectrum of biological activities make them valuable targets for future research . The development of more efficient and environmentally friendly synthesis methods is also a key area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with a carbonyl compound to form the benzothiazole ring . This is followed by the formation of the quinoline moiety through a series of cyclization reactions . The final step involves the coupling of the benzothiazole and quinoline units under specific conditions, often using catalysts and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times . The use of automated reactors and continuous flow systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the benzothiazole or quinoline rings .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of benzothiazole and quinoline rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3OS/c1-15-21(23(28)27-24-26-19-13-7-8-14-20(19)29-24)17-11-5-6-12-18(17)25-22(15)16-9-3-2-4-10-16/h2-14H,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAFVSRSCFTWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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